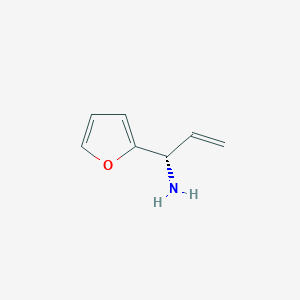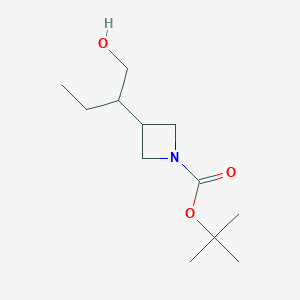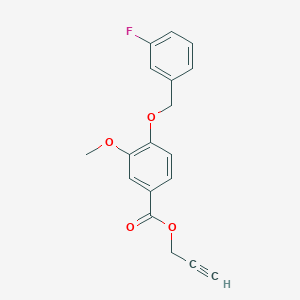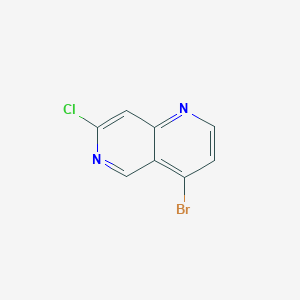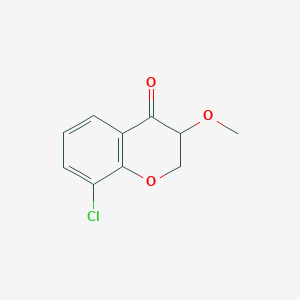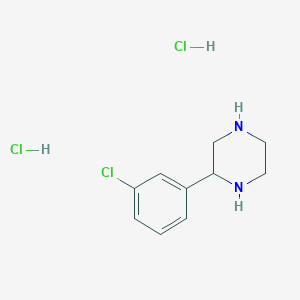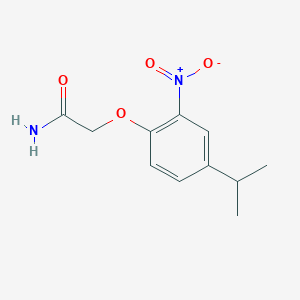
2-(4-Isopropyl-2-nitrophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Isopropyl-2-nitrophenoxy)acetamide is an organic compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol . This compound belongs to the family of acetamides and is characterized by the presence of an isopropyl group, a nitro group, and a phenoxy group attached to an acetamide backbone.
Méthodes De Préparation
The synthesis of 2-(4-Isopropyl-2-nitrophenoxy)acetamide typically involves the reaction of 4-isopropyl-2-nitrophenol with chloroacetamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the chloroacetamide, leading to the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-(4-Isopropyl-2-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
2-(4-Isopropyl-2-nitrophenoxy)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with anti-inflammatory or antimicrobial properties.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other industrially relevant compounds
Mécanisme D'action
The mechanism of action of 2-(4-Isopropyl-2-nitrophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the acetamide group can form hydrogen bonds with biological macromolecules, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-(4-Isopropyl-2-nitrophenoxy)acetamide can be compared with other similar compounds, such as:
2-(4-Nitrophenoxy)acetamide: Lacks the isopropyl group, which may affect its reactivity and biological activity.
N-isopropyl-2-(4-nitrophenoxy)acetamide: Similar structure but with different substituents, leading to variations in chemical and physical properties.
2-(2-Nitrophenoxy)acetamide: The position of the nitro group is different, which can influence the compound’s reactivity and interactions with other molecules.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical behavior and applications.
Propriétés
Formule moléculaire |
C11H14N2O4 |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
2-(2-nitro-4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C11H14N2O4/c1-7(2)8-3-4-10(17-6-11(12)14)9(5-8)13(15)16/h3-5,7H,6H2,1-2H3,(H2,12,14) |
Clé InChI |
ZUBGIXDRALBICX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C=C1)OCC(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


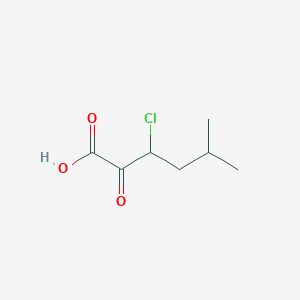
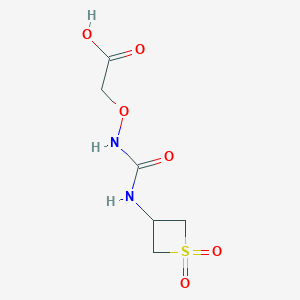
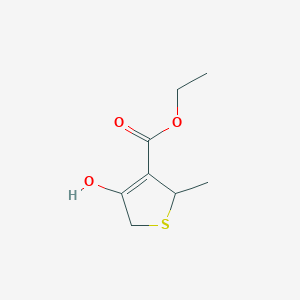
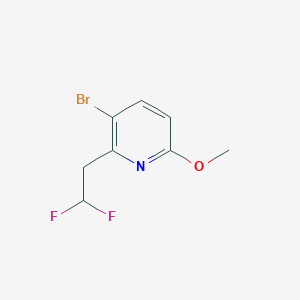
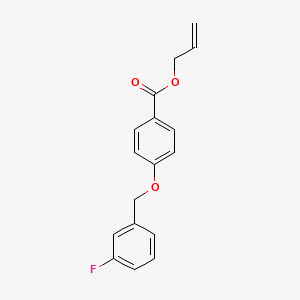
![7-Chloro-5-methylpyrazolo[1,5-a]pyridine](/img/structure/B13026595.png)
